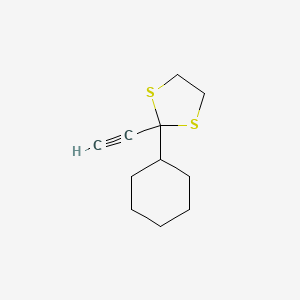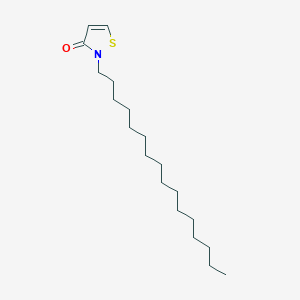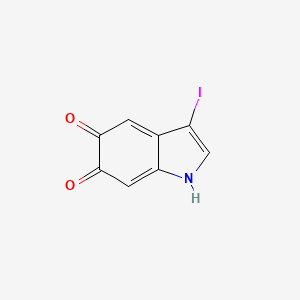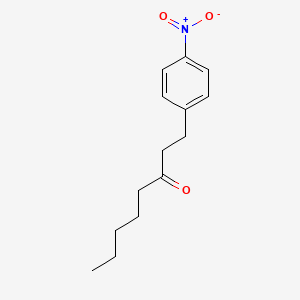
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is a complex organic compound that features a piperidine ring substituted with sulfanylpropanoyl and dicarboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or organometallic reagents under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized piperidine derivatives.
科学的研究の応用
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the piperidine ring can interact with biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Pyridine-3,5-dicarboxylic acid: Similar in structure but lacks the piperidine ring and sulfanyl group.
Piperidine-2,5-dicarboxylic acid: Similar but without the sulfanylpropanoyl group.
3-Sulfanylpropanoic acid: Contains the sulfanyl group but lacks the piperidine ring and dicarboxylic acid groups.
Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
特性
分子式 |
C10H15NO5S |
|---|---|
分子量 |
261.30 g/mol |
IUPAC名 |
1-(3-sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H15NO5S/c12-8(3-4-17)11-5-6(9(13)14)1-2-7(11)10(15)16/h6-7,17H,1-5H2,(H,13,14)(H,15,16) |
InChIキー |
AHFWOUJFFPZGTD-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(CC1C(=O)O)C(=O)CCS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
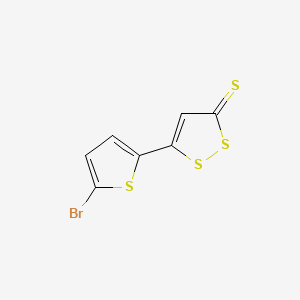
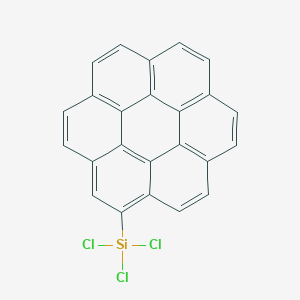
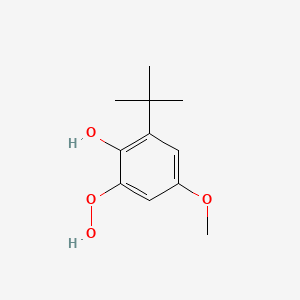

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)
![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
